molecular formula C9H10N2O3 B1333075 Methyl 6-(acetylamino)nicotinate CAS No. 98953-23-2

Methyl 6-(acetylamino)nicotinate

Cat. No.: B1333075
CAS No.: 98953-23-2
M. Wt: 194.19 g/mol
InChI Key: UVGHZQJGBJMCRG-UHFFFAOYSA-N
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Description

Methyl 6-(acetylamino)nicotinate (CAS: 98953-23-2) is a nicotinic acid derivative featuring a methyl ester at the 3-position and an acetylamino (-NHCOCH₃) substituent at the 6-position of the pyridine ring. Its molecular formula is C₉H₁₀N₂O₃, with a molecular weight of 194.19 g/mol .

Properties

IUPAC Name

methyl 6-acetamidopyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c1-6(12)11-8-4-3-7(5-10-8)9(13)14-2/h3-5H,1-2H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVGHZQJGBJMCRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=C(C=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10377351
Record name Methyl 6-(acetylamino)nicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98953-23-2
Record name Methyl 6-(acetylamino)nicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(acetylamino)nicotinate typically involves the acetylation of 6-aminonicotinic acid followed by esterification. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(acetylamino)nicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nicotinic acid derivatives, while reduction can produce various amines.

Scientific Research Applications

Methyl 6-(acetylamino)nicotinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 6-(acetylamino)nicotinate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name CAS Molecular Formula Molecular Weight Substituent Melting Point (°C) Boiling Point (°C/mmHg) Key Properties
Methyl 6-(acetylamino)nicotinate 98953-23-2 C₉H₁₀N₂O₃ 194.19 6-acetylamino Not reported Not reported Polar due to acetylamino group; requires NMR/HPLC for structural confirmation
Methyl 6-methylnicotinate 5470-70-2 C₈H₉NO₂ 151.16 6-methyl 34 160/106 Lipophilic; stable under UV-protected storage
Methyl 6-chloronicotinate Not provided C₇H₆ClNO₂ 171.58 6-chloro Not reported Not reported Electron-withdrawing Cl enhances reactivity in nucleophilic substitutions
Methyl 6-methoxynicotinate Not provided C₈H₉NO₃ 167.16 6-methoxy Not reported Not reported Methoxy group improves solubility in polar solvents
Methyl 6-(aminomethyl)nicotinate hydrochloride 1072438-56-2 C₈H₁₁ClN₂O₂ 202.64 6-aminomethyl (HCl salt) Not reported Not reported Hydrochloride salt enhances stability for pharmaceutical use

Biological Activity

Methyl 6-(acetylamino)nicotinate is a chemical compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C9H10N2O3C_9H_{10}N_2O_3 and a molecular weight of 194.19 g/mol. As a derivative of nicotinic acid, it features both ester and amide functionalities, which contribute to its unique chemical properties and biological activities. The compound is structurally similar to known bioactive molecules, particularly Vitamin B3 (Niacin), which suggests potential interactions with metabolic pathways related to nicotinic acid.

This compound exhibits significant biological activity, particularly concerning vascular systems. It is believed to promote the release of prostaglandin D2 , a compound that induces vasodilation and enhances local blood flow. This action may be mediated through interactions with various enzymes involved in metabolic pathways related to nicotinic acid and nicotinamide.

The compound's interaction with nicotinate-nucleotide pyrophosphorylase , an enzyme crucial for nicotinate metabolism, suggests that it could enhance cellular signaling and metabolic processes. However, specific mechanisms of action remain largely unexplored due to a lack of comprehensive studies.

Comparative Biological Activity

To better understand the biological activity of this compound, it is useful to compare it with related compounds:

Compound Name Structure Features Unique Properties
Methyl NicotinateMethyl ester of nicotinic acidPrimarily acts as a vasodilator
Nicotinic AcidCarboxylic acid form of nicotinic acidEssential for metabolic processes
Methyl 6-MethylnicotinateMethylated derivative of 6-aminonicotinic acidExhibits different pharmacokinetics compared to this compound
Methyl 6-AminonicotinateAmine instead of acetylamino groupDifferent reactivity due to amine functionality

This table highlights the distinct biological activities associated with these compounds, emphasizing how the unique combination of functionalities in this compound may influence its effects on vascular dynamics and enzyme interactions.

Case Studies and Research Findings

Despite the promising structural characteristics and potential biological activities, there is a notable lack of published studies specifically investigating the effects of this compound. Current literature primarily discusses its structural similarities and theoretical implications rather than empirical data.

However, related compounds such as methyl nicotinate have been studied extensively for their roles in inducing erythema (skin redness) through vasodilation. For instance, research has demonstrated that methyl nicotinate can enhance the effectiveness of anti-inflammatory formulations by improving blood flow to affected areas . Such findings suggest that this compound may also possess similar properties worth exploring.

Safety and Handling

Due to the lack of specific safety data regarding this compound, standard laboratory practices should be followed when handling this compound. This includes wearing gloves, protective eyewear, and ensuring adequate ventilation in the workspace.

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